molecular formula C8H11BrN2 B6234506 5-bromo-N1,4-dimethylbenzene-1,2-diamine CAS No. 2648962-71-2

5-bromo-N1,4-dimethylbenzene-1,2-diamine

Cat. No.: B6234506
CAS No.: 2648962-71-2
M. Wt: 215.1
InChI Key:
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Description

5-bromo-N1,4-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two methyl groups, along with two amino groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N1,4-dimethylbenzene-1,2-diamine typically involves the bromination of N1,4-dimethylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N1,4-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can lead to various substituted benzene derivatives, while oxidation and reduction can yield different functionalized compounds .

Scientific Research Applications

5-bromo-N1,4-dimethylbenzene-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N1,4-dimethylbenzene-1,2-diamine involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and amino groups on the benzene ring influence the compound’s reactivity and interaction with other molecules. The electrophilic substitution mechanism typically involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N1,4-dimethylbenzene-1,2-diamine is unique due to the presence of both bromine and amino groups on the benzene ring. This combination of substituents enhances its reactivity and makes it a valuable intermediate in various chemical reactions and applications .

Properties

CAS No.

2648962-71-2

Molecular Formula

C8H11BrN2

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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